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Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for

introducing negative supercoils into DNA, a process crucial for DNA replication, transcription,

and repair.[1][2] This enzyme is a well-established and validated target for antibacterial drug

discovery due to its absence in higher eukaryotes.[3] The DNA gyrase supercoiling inhibition

assay is a fundamental in vitro method used to identify and characterize potential inhibitors of

this enzyme. The assay's principle lies in the conversion of a relaxed circular DNA substrate

into a supercoiled form by DNA gyrase in the presence of ATP.[4] The inhibition of this

supercoiling activity by a test compound can be visualized and quantified by agarose gel

electrophoresis, as the supercoiled and relaxed DNA forms migrate at different rates.

Principle of the Assay
The DNA gyrase supercoiling assay is based on the unique ability of DNA gyrase to introduce

negative supercoils into a relaxed circular plasmid DNA in an ATP-dependent manner. The

enzymatic reaction results in a more compact, supercoiled DNA structure that migrates faster

through an agarose gel compared to its relaxed counterpart. When a potential inhibitor is

present, the activity of DNA gyrase is impeded, leading to a decrease in the amount of

supercoiled DNA and a corresponding increase in the amount of relaxed DNA. The extent of

inhibition can be quantified by measuring the intensity of the DNA bands on the gel.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b073993?utm_src=pdf-interest
https://www.researchgate.net/figure/Gyrase-subunit-composition-and-mechanism-of-actiona-Gyrase-is-a-heterotetramer_fig5_6473126
https://en.wikipedia.org/wiki/DNA_gyrase
https://pmc.ncbi.nlm.nih.gov/articles/PMC8400042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12154256/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials and Reagents
Reagent Company Catalog No. Storage

Purified E. coli DNA

Gyrase
Inspiralis EGY-001 -80°C

Relaxed pBR322 DNA Inspiralis R-pBR322-001 -20°C

5X Assay Buffer Inspiralis ASB-001 -20°C

10X Dilution Buffer Inspiralis DIL-001 -20°C

ATP, 100 mM solution
Thermo Fisher

Scientific
R0441 -20°C

Chloroform:Isoamyl

Alcohol (24:1)
Sigma-Aldrich C0549 Room Temperature

6X DNA Loading Dye New England Biolabs B7024S 4°C

Agarose, Molecular

Biology Grade
Bio-Rad 1613101 Room Temperature

Tris-acetate-EDTA

(TAE) Buffer (50X)
Bio-Rad 1610743 Room Temperature

Ethidium Bromide (10

mg/mL)
Bio-Rad 1610433 Room Temperature

Nuclease-free water
Thermo Fisher

Scientific
AM9937 Room Temperature

Experimental Protocols
Preparation of Reagents

1X Assay Buffer: Prepare the required volume of 1X Assay Buffer by diluting the 5X stock

with nuclease-free water. The final concentrations of the components in the 1X buffer are: 35

mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP,

6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
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Relaxed pBR322 DNA: If not purchased pre-relaxed, supercoiled pBR322 plasmid DNA can

be relaxed by treatment with a type I topoisomerase, such as calf thymus topoisomerase I.

The reaction typically involves incubating the supercoiled plasmid with the topoisomerase in

a suitable buffer, followed by inactivation of the topoisomerase and purification of the relaxed

DNA.

Test Compounds: Dissolve test compounds in a suitable solvent, such as DMSO, to prepare

stock solutions. Further dilutions should be made in the same solvent.

DNA Gyrase Supercoiling Inhibition Assay Protocol
Reaction Setup:

On ice, prepare a master mix for the number of reactions to be performed. For each 30 µL

reaction, combine the following reagents:

6 µL of 5X Assay Buffer

0.5 µL of relaxed pBR322 DNA (typically at a concentration of 1 µg/µL)

20.5 µL of nuclease-free water

Aliquot 27 µL of the master mix into pre-chilled 1.5 mL microcentrifuge tubes.

Add 1 µL of the test compound at various concentrations (or solvent control) to the

respective tubes.

Add 2 µL of diluted DNA gyrase enzyme (the optimal amount of enzyme required to

achieve complete supercoiling should be predetermined by titration). A typical final

concentration is 5 nM.

For a negative control (no enzyme), add 2 µL of dilution buffer instead of the enzyme.

For a positive control (no inhibitor), add 1 µL of the solvent used for the test compounds.

Incubation:

Mix the reactions gently by pipetting.
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Incubate the reactions at 37°C for 30-60 minutes.

Reaction Termination:

Stop the reaction by adding 30 µL of chloroform:isoamyl alcohol (24:1) and 3 µL of 10%

SDS.

Vortex briefly and centrifuge at high speed for 2 minutes to separate the aqueous and

organic phases.

Agarose Gel Electrophoresis:

Prepare a 1% agarose gel in 1X TAE buffer.

Add 6X DNA loading dye to 20 µL of the aqueous (upper) phase from each reaction tube.

Load the samples onto the agarose gel.

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an

adequate distance.

Stain the gel with ethidium bromide (0.5 µg/mL in 1X TAE buffer) for 15-30 minutes.

Destain the gel in water for 15-30 minutes.

Visualize the DNA bands under UV light and capture an image using a gel documentation

system.

Data Presentation and Analysis
The amounts of supercoiled and relaxed DNA are quantified by measuring the intensity of the

corresponding bands on the agarose gel using densitometry software (e.g., ImageJ).

Table 1: Quantification of DNA Gyrase Inhibition
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Compound
Concentration
(µM)

Intensity of
Relaxed Band

Intensity of
Supercoiled
Band

%
Supercoiling

% Inhibition

0 (No Enzyme)

0 (Enzyme +

Solvent)

X

Y

Z

Calculation of Percentage Inhibition:

The percentage of supercoiling is calculated as:

% Supercoiling = (Intensity of Supercoiled Band / (Intensity of Relaxed Band + Intensity of

Supercoiled Band)) * 100

The percentage of inhibition is then calculated relative to the positive control (enzyme +

solvent):

% Inhibition = 100 - ((% Supercoiling in presence of inhibitor / % Supercoiling in absence of

inhibitor) * 100)

IC50 Determination:

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which

50% of the enzyme's activity is inhibited. To determine the IC50 value, the percentage of

inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-

response curve is then fitted to the data using a non-linear regression analysis software (e.g.,

GraphPad Prism, Origin).

Mandatory Visualizations
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Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
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Caption: Mechanism of DNA gyrase supercoiling and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. DNA gyrase - Wikipedia [en.wikipedia.org]

3. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores -
PMC [pmc.ncbi.nlm.nih.gov]

4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for DNA Gyrase
Supercoiling Inhibition Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073993#dna-gyrase-supercoiling-inhibition-assay-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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